Compound Description: Imatinib is a well-known tyrosine kinase inhibitor, primarily targeting PDGFR, BCR-ABL, and c-Kit. [] It's a phenylaminopyrimidine derivative with a pyridine ring at position 4, a methyl group at position 6, and a benzamide moiety with a free NH group at position 3. The benzamide is typically substituted with a lipophilic group at position 4, often linked to a 1-methylpiperazine for solubility and bioavailability enhancement. []
Relevance: Imatinib serves as a lead structure for designing new imidazole derivatives as potential tyrosine kinase inhibitors. [] The work described involved modifications to the Imatinib scaffold while preserving its key features. Specifically, the central pyrimidine ring was replaced with a bioisosteric imidazole ring. [] This makes Imatinib structurally relevant to methyl 2-(1-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxamido)benzoate, which also features a pyrimidine ring linked to an imidazole moiety. Furthermore, both compounds possess a substituted benzamide group, highlighting their shared structural motifs.
Compound Description: This compound and its disuccinate and hemisuccinate salts belong to a class of imidazole-substituted pyrimidines that act as potent glycogen synthase kinase-3 (GSK3) inhibitors. [] The compound demonstrates promising activity against GSK3, making it a potential therapeutic agent for GSK3-associated diseases, including Alzheimer's disease. []
Relevance: This compound shares a central imidazolyl-pyrimidine core with methyl 2-(1-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxamido)benzoate. [] Both compounds feature a 2-methyl-1H-imidazole ring connected to a pyrimidine ring at position 5. The presence of this common structural motif and their shared activity as GSK3 inhibitors highlights the strong structural relationship between these compounds.
Compound Description: PPA250 is a potent inhibitor of inducible nitric oxide synthase (iNOS) dimerization. [] It disrupts the interaction between the oxygenase domains of two iNOS monomers, preventing the formation of the active homodimer and thus inhibiting nitric oxide (NO) production. [] PPA250 has demonstrated efficacy in animal models of rheumatoid arthritis, suppressing disease progression even after the onset of clinical symptoms. [] Additionally, it has been shown to reduce serum NO concentrations in mice treated with lipopolysaccharide, suggesting its potential as a therapeutic agent for septic shock and other NO-related disorders. []
Relevance: PPA250, despite its more complex structure, bears a resemblance to methyl 2-(1-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxamido)benzoate in that both possess a substituted imidazole ring. [] The presence of this shared structural element, although embedded within different overall scaffolds, highlights a degree of structural relatedness.
Compound Description: Compound 2, like PPA250, is an inhibitor of inducible nitric oxide synthase (iNOS) dimerization. [] Crystallographic studies have revealed that Compound 2 directly binds to the heme group within the iNOS monomer, preventing dimerization and subsequent NO production. [] This compound has also demonstrated efficacy in reducing serum NO levels in lipopolysaccharide-treated mice, further supporting its potential as a therapeutic agent for NO-mediated diseases. []
Relevance: Compound 2 shares a significant structural similarity with methyl 2-(1-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxamido)benzoate. [] Both compounds feature a 1H-imidazole ring directly connected to a pyrimidine ring. This shared imidazolyl-pyrimidine core, a key structural feature, underscores their relatedness despite differences in the remaining substituents.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.